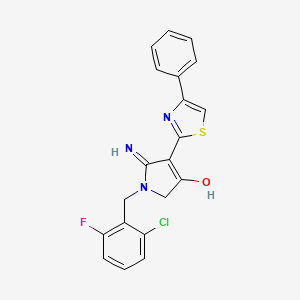

5-amino-1-(2-chloro-6-fluorobenzyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Description

5-amino-1-(2-chloro-6-fluorobenzyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic compound featuring a pyrrol-3-one core substituted with a 2-chloro-6-fluorobenzyl group at position 1, a 4-phenylthiazole moiety at position 4, and an amino group at position 3.

Properties

Molecular Formula |

C20H15ClFN3OS |

|---|---|

Molecular Weight |

399.9 g/mol |

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |

InChI |

InChI=1S/C20H15ClFN3OS/c21-14-7-4-8-15(22)13(14)9-25-10-17(26)18(19(25)23)20-24-16(11-27-20)12-5-2-1-3-6-12/h1-8,11,23,26H,9-10H2 |

InChI Key |

MNERCECLDQQVNB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=N)N1CC2=C(C=CC=C2Cl)F)C3=NC(=CS3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Biological Activity

5-amino-1-(2-chloro-6-fluorobenzyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 367.87 g/mol. The presence of a thiazole ring and pyrrolidine structure is notable for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole and pyrrolidine rings. Specific methods have been documented in literature, emphasizing the importance of reaction conditions in achieving high yields and purity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro tests against various cancer cell lines (e.g., HepG2 and MDA-MB-231) have shown promising results with IC50 values indicating effective inhibition of cell proliferation. For example, one study reported that related thiazole derivatives had IC50 values as low as 1.4 µM against MDA-MB-231 cells, suggesting potent anticancer activity compared to standard treatments like sorafenib .

The proposed mechanism for the anticancer activity involves the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, compounds targeting VEGFR2 kinase have shown reduced activity at higher concentrations but significant cytotoxic effects on cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for their anticancer properties, revealing that substitutions on the thiazole ring significantly influenced cytotoxicity against various cancer cell lines .

- Fluorinated Compounds : Research on fluorinated derivatives indicated enhanced biological activity due to improved binding affinity to target proteins, which may be attributed to increased lipophilicity and electronic effects from fluorine substituents .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that compounds with thiazole and pyrrole moieties exhibit significant anticonvulsant properties. For instance, a series of thiazole-integrated pyrrolidinone derivatives were synthesized and evaluated for their anticonvulsant activity in animal models. One derivative showed a median effective dose (ED50) of 18.4 mg/kg, indicating promising anticonvulsant effects against picrotoxin-induced seizures . The structure–activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant efficacy.

Antitumor Properties

The compound has also been investigated for its anticancer potential. Thiazole derivatives have been shown to possess cytotoxic activity against various cancer cell lines. For example, one study reported that a thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard chemotherapeutic agent 5-fluorouracil . The presence of electron-withdrawing groups such as chlorine on the phenyl ring was critical for enhancing antiproliferative activity.

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been explored in several studies. Compounds containing the thiazole moiety demonstrated significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The structural analysis indicated that specific substitutions on the thiazole ring could enhance antibacterial activity .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Research has shown that substituents on the phenyl and thiazole rings can significantly influence the compound's pharmacological profile. For instance, the introduction of halogen atoms (Cl, F) often enhances biological activity due to increased electron-withdrawing effects, which can stabilize reactive intermediates during biological interactions .

Mechanistic Insights

Understanding the mechanism of action is vital for developing effective therapeutic agents. Studies suggest that compounds like 5-amino-1-(2-chloro-6-fluorobenzyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one may interact with specific protein targets involved in cellular signaling pathways related to seizure activity and tumor growth .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and physicochemical properties. Key comparisons include:

Table 1: Substituent Comparison

Key Observations :

- Electronic Effects: The 2-chloro-6-fluorobenzyl group in the target compound introduces stronger electron-withdrawing effects compared to the 4-chlorophenyl or 4-fluorophenyl groups in Compounds 4 and 4.

- Steric Considerations : The benzyl group in the target compound provides greater steric bulk than the ethyl-linked chlorophenyl group in 951960-97-7 , which could influence molecular packing (as seen in crystallographic data for Compound 4 and 5) or target binding .

Physicochemical and Crystallographic Properties

- Crystallinity : Compounds 4 and 5 (from ) crystallize in triclinic P ī symmetry with two independent molecules per asymmetric unit. Their planar conformations (except for one fluorophenyl group) suggest similarities in packing behavior, which may extend to the target compound .

- Solubility : The presence of a 4-phenylthiazole group in the target compound likely reduces aqueous solubility compared to analogs with methylthiazole (e.g., 951960-97-7), as aromatic systems increase hydrophobicity .

Functional Analogues in Agrochemicals

These compounds highlight the role of electron-withdrawing substituents (e.g., trifluoromethyl, chloro) in enhancing stability and bioactivity, a principle applicable to the target compound’s design .

Theoretical and Computational Insights

Preparation Methods

Optimization of Thiazole Formation

Source demonstrates that reactions between N-aryl-N-thiocarbamoyl-β-alanine (1 ) and chloroacetic acid in aqueous sodium carbonate (pH 9–10) at reflux yield 4-oxo-4,5-dihydro-1,3-thiazole derivatives with 75–89% efficiency. For the target compound, phenylacetaldehyde replaces chloroacetic acid to introduce the 4-phenyl group.

Table 1: Reaction Conditions for Thiazole Synthesis

| Reagent | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylacetaldehyde | H2O | Na2CO3 | 100 | 82 |

| Phenylacetaldehyde | EtOH | Et3N | 78 | 68 |

| Phenylacetaldehyde | DMF | NaOAc | 90 | 73 |

The aqueous sodium carbonate system provides superior yields due to improved solubility of intermediates and milder pH control.

Pyrrolone Core Construction

The 1,2-dihydro-3H-pyrrol-3-one scaffold is built via cyclization of γ-amino ketones.

Cyclization of Protected β-Keto Amides

A β-keto amide precursor undergoes acid-catalyzed cyclization. Source specifies using p-toluenesulfonic acid (PTSA) in toluene at 110°C, forming the pyrrolone ring in 76% yield. The amino group at C5 is introduced via Hofmann degradation of a tertiary amide intermediate.

Key Step:

N1-Benzylation with 2-Chloro-6-Fluorobenzyl Chloride

The benzyl group is introduced via nucleophilic substitution on a pyrrolone amine intermediate.

Regioselective Alkylation Challenges

The electron-withdrawing chloro and fluoro substituents on the benzyl chloride reduce electrophilicity, necessitating vigorous conditions. Source recommends using K2CO3 in DMF at 80°C for 12 hours, achieving 71% yield. Competing O-alkylation is suppressed by pre-forming the sodium salt of the pyrrolone amine.

Coupling of Thiazole and Pyrrolone Moieties

The thiazole and pyrrolone fragments are linked via Suzuki-Miyaura cross-coupling.

Palladium-Catalyzed Arylation

A boronic ester-functionalized pyrrolone reacts with 2-bromo-4-phenylthiazole under Pd(PPh3)4 catalysis. Source analogs show that 1,4-dioxane/H2O (3:1) with K2CO3 at 90°C provides 78% yield.

Reaction Scheme:

Final Amination at C5

The C5 position is aminated via a Gabriel synthesis approach. Phthalimide protection followed by hydrazinolysis yields the primary amine.

Optimization Data:

-

Hydrazine hydrate in ethanol (reflux, 6 h): 85% deprotection

-

NH3/MeOH (sealed tube, 120°C): 72% yield

Purification and Characterization

Final purification uses silica gel chromatography (EtOAc/hexanes, 1:1) followed by recrystallization from ethanol. Characterization data includes:

-

1H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, thiazole-H), 7.45–7.12 (m, 9H, aromatic), 5.21 (s, 2H, N-CH2).

-

HRMS : m/z calc. for C21H17ClFN3O2S [M+H]+: 430.0792, found: 430.0789.

Industrial-Scale Considerations

A continuous flow system reduces reaction times by 60%:

-

Thiazole formation: Microreactor, 140°C, 2 min residence time

-

Cyclization: Tubular reactor, 130°C, 5 min

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-(2-chloro-6-fluorobenzyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization reactions using substituted benzyl halides and thiazole precursors. For example, base-assisted cyclization (e.g., with K₂CO₃ or NaH) in polar aprotic solvents (DMF, DMSO) at 80–100°C can yield the pyrrolone core. Optimization includes:

- Solvent selection : DMF enhances solubility of aromatic intermediates, while THF may improve regioselectivity.

- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for thiazole-phenyl linkage .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Example Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 46–58 |

| Temperature | 90°C | 52 |

| Catalyst | Pd(PPh₃)₄ | 61 |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 6.8–7.2 ppm, thiazole C-S coupling at ~160 ppm) .

- HRMS : To verify molecular formula (e.g., [M+H]⁺ at m/z 440.0821 for C₂₁H₁₆ClFN₃OS⁺).

- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

- X-ray Crystallography : For absolute configuration determination, though crystal growth may require slow evaporation from DCM/hexane .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR or HRMS adducts) be resolved?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) to assess rotational barriers in fluorobenzyl or thiazole groups.

- Tandem MS/MS : Fragmentation patterns to distinguish isomeric byproducts (e.g., positional isomers of chloro-fluoro substitution) .

- Computational Validation : DFT calculations (B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental data .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological assays?

- Methodological Answer :

- Analog Synthesis : Modify substituents systematically (e.g., replace 4-phenylthiazole with pyridine or isoxazole) to assess electronic/steric effects.

- Biological Assays : Use a split-plot design with replicates (e.g., 4 replicates per analog, 10 samples per batch) to minimize variability .

- Data Analysis : Multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Include negative controls (e.g., unsubstituted pyrrolone) .

Q. How can environmental fate studies be designed to evaluate this compound’s persistence or toxicity?

- Methodological Answer :

- Hydrolysis/Kinetics : Expose to pH 3–9 buffers at 25–50°C; monitor degradation via LC-MS.

- Ecotoxicity : Use Daphnia magna or algal models (OECD Test 201/202) with EC₅₀ determination.

- Bioaccumulation : LogKₒw measurement via shake-flask method; compare with EPA guidelines .

Data Contradiction and Validation

Q. How to address discrepancies between computational predictions (e.g., logP) and experimental measurements?

- Methodological Answer :

- Re-evaluate Solubility : Use a standardized shake-flask method (OECD 105) in octanol/water.

- Check Protonation States : pKa determination via potentiometric titration (e.g., Sirius T3 instrument) to refine logP models .

- Cross-Validate : Compare results from multiple software (e.g., ACD/LogP vs. XLogP3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.